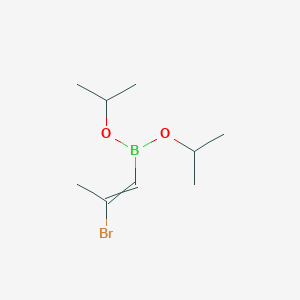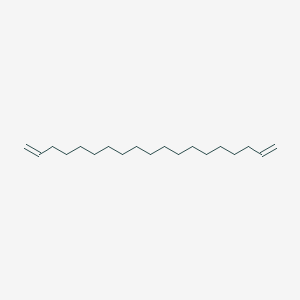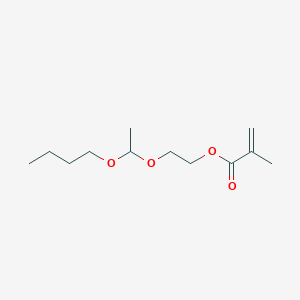![molecular formula C36H70Cl2O4Sn B14273608 Dichloro[bis(octadecanoyloxy)]stannane CAS No. 137162-29-9](/img/structure/B14273608.png)
Dichloro[bis(octadecanoyloxy)]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[bis(octadecanoyloxy)]stannane is an organotin compound characterized by the presence of tin (Sn) bonded to two chlorine atoms and two octadecanoyloxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloro[bis(octadecanoyloxy)]stannane typically involves the reaction of tin(IV) chloride with octadecanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro[bis(octadecanoyloxy)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The chlorine atoms can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include tin oxides, reduced tin species, and substituted organotin compounds .
Wissenschaftliche Forschungsanwendungen
Dichloro[bis(octadecanoyloxy)]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of dichloro[bis(octadecanoyloxy)]stannane involves its interaction with cellular components, leading to various biological effects. The compound can interact with proteins, enzymes, and other biomolecules, disrupting their normal functions. This interaction can result in antimicrobial, anticancer, and other therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(phenylmethyl)stannane: Another organotin compound with similar chemical properties.
Dioctyltin bis(coco acyloxy) derivatives: Organotin compounds with different organic groups attached to the tin atom.
Uniqueness
Dichloro[bis(octadecanoyloxy)]stannane is unique due to its specific octadecanoyloxy groups, which impart distinct chemical and biological properties. These properties make it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
137162-29-9 |
|---|---|
Molekularformel |
C36H70Cl2O4Sn |
Molekulargewicht |
756.6 g/mol |
IUPAC-Name |
[dichloro(octadecanoyloxy)stannyl] octadecanoate |
InChI |
InChI=1S/2C18H36O2.2ClH.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2*2-17H2,1H3,(H,19,20);2*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
ALUSHCXNYGPEFO-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Sn](OC(=O)CCCCCCCCCCCCCCCCC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
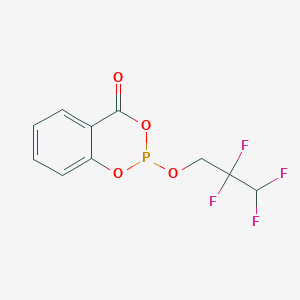

![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
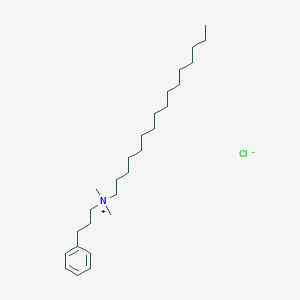

![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)
